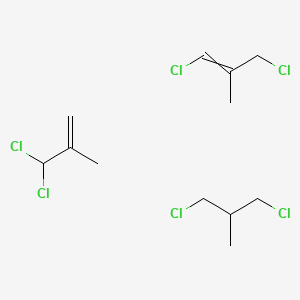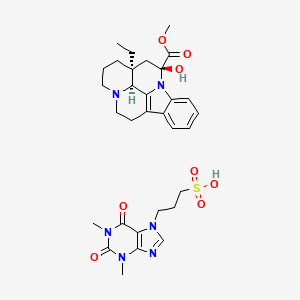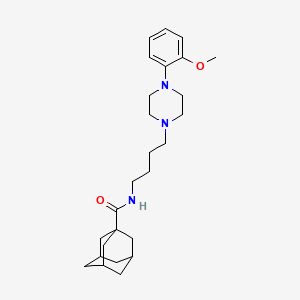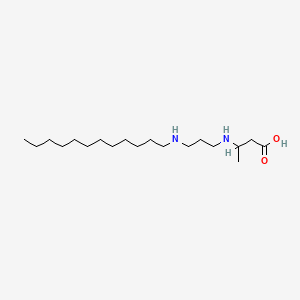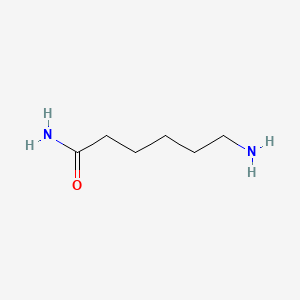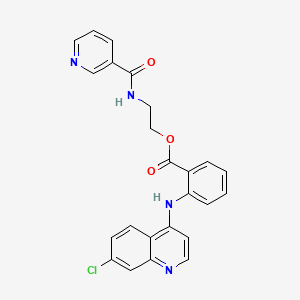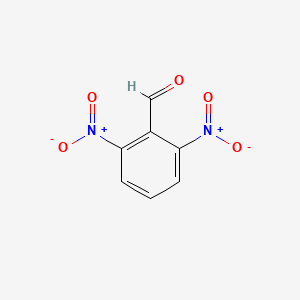
Chromium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium(4+) is a monoatomic tetracation and a chromium cation.
科学的研究の応用
1. Environmental Monitoring and Biosensor Development
Chromium(4+) plays a significant role in environmental monitoring. A study by Zhou et al. (2016) developed biosensors for chromium using RNA-cleaving DNAzymes, which can sense both Chromium(III) and Chromium(VI) in environmental samples. This sensor demonstrated a detection limit significantly lower than the EPA limit, highlighting its potential for environmental monitoring and enhancing our understanding of chromium interactions with DNA (Zhou et al., 2016).
2. Remediation of Chromium Contamination
Research has focused on the remediation of chromium from contaminated soil and waste. Dhal et al. (2013) reviewed various chemical and biological remediation processes for Cr(VI), emphasizing bioremediation's potential as a tool for addressing Cr(VI) pollution due to its low cost and environmental friendliness (Dhal et al., 2013).
3. Chromium in Industrial Applications and Environmental Impact
A study by Johnson et al. (2006) provides an in-depth analysis of chromium's role in various industries and its environmental impacts. They highlight chromium's essential role in engineering metals and quantify chromium flows from mining to discard, revealing insights crucial for planning future chromium recycling and environmental management strategies (Johnson et al., 2006).
4. Chromium Pollution and Health Risks
Tumolo et al. (2020) reviewed the impact of chromium pollution on European water sources, focusing on the health risks associated with chromium, particularly its hexavalent compounds. They discuss various remediation strategies for Cr(VI) removal, highlighting the need for accurate evaluation to choose the best technology for each specific case (Tumolo et al., 2020).
5. Chromium Interaction with Microorganisms and Plants
Cervantes et al. (2001) explored how chromium interacts with microorganisms and plants. They discussed various chromium resistance mechanisms, such as biosorption and reduction of Cr(VI) to Cr(III), and proposed these systems as potential biotechnological tools for bioremediation of chromium pollution (Cervantes et al., 2001).
特性
CAS番号 |
15723-28-1 |
|---|---|
製品名 |
Chromium(4+) |
分子式 |
Cr+4 |
分子量 |
51.996 g/mol |
IUPAC名 |
chromium(4+) |
InChI |
InChI=1S/Cr/q+4 |
InChIキー |
UUMMHAPECIIHJR-UHFFFAOYSA-N |
SMILES |
[Cr+4] |
正規SMILES |
[Cr+4] |
その他のCAS番号 |
15723-28-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![18-Hydroxy-34-(1-hydroxyethyl)-28-(2-hydroxypropyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone](/img/structure/B1206387.png)

